(3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate
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Overview
Description
(3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a cyclopentyl ring, and a methanesulfinate group. This compound is of interest due to its potential reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate typically involves multiple steps, starting from readily available starting materials. One common approach is to first introduce the tert-butoxycarbonyl (Boc) protecting group to the amino group of cyclopentylamine. This is followed by the introduction of the methanesulfinate group through a sulfonation reaction. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate can undergo various chemical reactions, including:
Oxidation: The methanesulfinate group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to yield sulfide derivatives.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfinate group can yield sulfone derivatives, while reduction can produce sulfide derivatives. Substitution reactions can lead to the formation of various substituted amines or thiols.
Scientific Research Applications
(3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate involves its reactivity with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets or participate in further chemical reactions. The methanesulfinate group can undergo redox reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- (3-((Tert-butoxycarbonyl)amino)cyclopentyl)acetate
- (3-((Tert-butoxycarbonyl)amino)cyclopentyl)propionate
- (3-((Tert-butoxycarbonyl)amino)cyclopentyl)butyrate
Uniqueness
(3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate is unique due to the presence of the methanesulfinate group, which imparts distinct chemical properties compared to similar compounds with different functional groups. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C12H22NO4S- |
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Molecular Weight |
276.37 g/mol |
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]ethanesulfinate |
InChI |
InChI=1S/C12H23NO4S/c1-12(2,3)17-11(14)13-10-5-4-9(8-10)6-7-18(15)16/h9-10H,4-8H2,1-3H3,(H,13,14)(H,15,16)/p-1 |
InChI Key |
DCHCYTPMTQBDMS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CCS(=O)[O-] |
Origin of Product |
United States |
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